molecular formula C45H63N13O12S2 B549295 Ornipressin CAS No. 3397-23-7

Ornipressin

Cat. No. B549295
CAS RN: 3397-23-7
M. Wt: 1042.2 g/mol
InChI Key: MUNMIGOEDGHVLE-LGYYRGKSSA-N
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Description

Ornipressin, also known as ornithine-8-vasopressin or POR-8, is a synthetic vasopressin analogue . It produces vasoconstriction via vasopressin V1A receptor-mediated vascular smooth muscle cell contraction . It is used to control bleeding in surgical practice .


Synthesis Analysis

Ornipressin is a synthetic derivative of vasopressin (arginine-8-vasopressin) in which ornithine is substituted for arginine at the 8 position . The pressor and anti-diuretic effect of ornipressin depend on the alkalinity of the amino-acid residue at position 8 of the molecule .


Molecular Structure Analysis

The molecular formula of Ornipressin is C45H63N13O12S2 . It is a synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide .

Scientific Research Applications

Cardiac and Hemodynamic Effects

Ornipressin, a synthetic derivative of natural vasopressin, is primarily used as a potent peripheral vasoconstrictor, often in combination with local anesthetics. Research indicates its significant influence on cardiac function and hemodynamics. For instance, it causes cardiac effects mainly via changes in coronary flow, potentially leading to myocardial ischemia in certain cases due to severe coronary vasoconstriction (Graf et al., 1997). Additionally, ornipressin has shown effects on systemic hemodynamics, including changes in blood pressure and heart rate, when used during surgical procedures (Veit et al., 1993).

Renal Function in Liver Cirrhosis

In patients with decompensated cirrhosis, ornipressin has demonstrated beneficial effects on renal function. Studies have shown improvements in renal hemodynamics, such as increased renal blood flow and reduced renal vascular resistance, contributing to improved renal function in these patients (Lenz et al., 1991). This improvement is typically marked by significant increases in parameters like inulin clearance, urine volume, and sodium excretion.

Therapeutic Potential in Hepatorenal Syndrome

Ornipressin has been studied for its potential in treating hepatorenal syndrome, a severe complication of liver cirrhosis characterized by renal failure. It appears to reverse the hyperdynamic circulation associated with hepatic failure, leading to an overall improvement in renal function and systemic hemodynamics (Gülberg et al., 1999). The effectiveness of ornipressin in this context suggests its utility as a therapeutic agent in managing complex conditions like hepatorenal syndrome.

Hemostasis in Neurosurgery

In neurosurgical procedures, controlling superficial hemorrhage is crucial. Ornipressin has been evaluated for its efficacy in achieving hemostasis during these surgeries. A study found that ornipressin was as effective as adrenaline, a commonly used agent, in controlling bleeding with minimal systemic effects, making it a safer alternative (Torda et al., 1972).

Future Directions

Ornipressin exhibits a particular affinity for V1 receptors, thus mimicking the vascular effects of AVP. It has been reported to reduce blood loss during laparoscopic myomectomy and proved useful in cirrhosis with hepatorenal syndrome . This suggests potential future directions for the use of Ornipressin in medical procedures and treatments.

properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMIGOEDGHVLE-LGYYRGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H63N13O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021593
Record name Ornipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1042.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ornipressin

CAS RN

3397-23-7
Record name Ornipressin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ornipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ornipressin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ornipressin
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Record name ORNIPRESSIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
PCA Kam, TM Tay - European journal of anaesthesiology, 1998 - cambridge.org
… The manufacturers, Sandoz, recommend that ornipressin should be administered in a … ornipressin used in clinical studies [8–11]. A detailed study [6] of the dose–response of ornipressin …
Number of citations: 7 www.cambridge.org
M Guevara, P Ginès, G Fernández‐Esparrach… - …, 1998 - Wiley Online Library
… treated with a combination of ornipressin, a potent vasoconstrictor … The 3‐day treatment with ornipressin and albumin was … However, when ornipressin and albumin were administered …
Number of citations: 427 aasldpubs.onlinelibrary.wiley.com
V Gülberg, M Bilzer, AL Gerbes - Hepatology, 1999 - Wiley Online Library
Peripheral vasodilation is considered an important factor in the pathophysiology of the hepatorenal syndrome (HRS). Therefore, the aim of this study was to evaluate the therapeutic …
Number of citations: 253 aasldpubs.onlinelibrary.wiley.com
K Lenz, H Hörtnagl, W Druml, H Reither, R Schmid… - Gastroenterology, 1991 - Elsevier
… Ornipressin was infused at a dose of 6 IU/h over a period of 4 hours. During ornipressin … play a key role in the beneficial effect of ornipressin on renal failure. These changes develop by …
Number of citations: 202 www.sciencedirect.com
M De Kock, PF Laterre, P Andruetto… - Anesthesia & …, 2000 - journals.lww.com
We sought to evaluate the efficacy and side effect profile of a small dose of ornipressin, a vasopressin agonist specific for the V1 receptor, administered to reverse the hypotension …
Number of citations: 21 journals.lww.com
S Ngichabe, T Obura, W Stones - Annals of surgical innovation and …, 2015 - Springer
… ; 17 received ornipressin only and 17 received tranexamic acid and ornipressin. There was … a median blood loss in the ornipressin (n = 17) and ornipressin plus tranexamic acid arms of …
Number of citations: 38 link.springer.com
C Tüller, D Tüller, M Tamm, MH Brutsche - Respiration, 2004 - karger.com
… ornipressin is used during gynecologic interventions [8, 9]. Compared to epinephrine, ornipressin … In this study, we compared the immediate hemodynamic effects of topical ornipressin …
Number of citations: 46 karger.com
K Lenz, W Druml, G Kleinberger, H Hörtnagl… - Gut, 1985 - gut.bmj.com
An infusion with Ornipressin (8-ornithin vasopressin) in a patient with decompensated alcoholic liver cirrhosis increased urinary volume from 30 ml/h to 500 ml/h, creatinine clearance …
Number of citations: 48 gut.bmj.com
AJ Sharkey, MD Brennen, MP O'Neill… - Acta …, 1982 - Wiley Online Library
… heart rate in children who received ornipressin. from 134 to 116 … ornipressin but was significantly increased from 97 to 105 mmHg (P<0.05) in children receiving adrenaline. Ornipressin …
Number of citations: 12 onlinelibrary.wiley.com
BM Graf, B Fischer, DF Stowe… - Acta …, 1997 - Wiley Online Library
… have been reported during clinical use of ornipressin (17-19). In a … ornipressin in vivo, we undertook an isolated perfused guinea pig heart study to quantify direct effects of ornipressin …
Number of citations: 12 onlinelibrary.wiley.com

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